Cyclopentane, (3-methylbutylidene)-

Gas Chromatography Kovats Retention Index Alkylidenecyclopentane Identification

Cyclopentane, (3-methylbutylidene)- (synonym: isopentylidenecyclopentane; CAS 53366-51-1) is a C10H18 alicyclic hydrocarbon featuring an exocyclic (3-methylbutylidene) substituent on a cyclopentane ring, with a molecular weight of 138.25 g/mol. The compound belongs to the alkylidenecyclopentane class, characterized by a double bond external to the five-membered ring, and is distinguished from its saturated counterpart (3-methylbutylcyclopentane, C10H20) and its linear isomer (pentylidenecyclopentane) by the branched isopentylidene chain.

Molecular Formula C10H18
Molecular Weight 138.25 g/mol
CAS No. 53366-51-1
Cat. No. B13950114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentane, (3-methylbutylidene)-
CAS53366-51-1
Molecular FormulaC10H18
Molecular Weight138.25 g/mol
Structural Identifiers
SMILESCC(C)CC=C1CCCC1
InChIInChI=1S/C10H18/c1-9(2)7-8-10-5-3-4-6-10/h8-9H,3-7H2,1-2H3
InChIKeyIUEAAJZOPXGHPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopentane, (3-methylbutylidene)- (CAS 53366-51-1): A Branched Alkylidenecyclopentane for Isomer-Specific Research and Analytical Reference


Cyclopentane, (3-methylbutylidene)- (synonym: isopentylidenecyclopentane; CAS 53366-51-1) is a C10H18 alicyclic hydrocarbon featuring an exocyclic (3-methylbutylidene) substituent on a cyclopentane ring, with a molecular weight of 138.25 g/mol [1]. The compound belongs to the alkylidenecyclopentane class, characterized by a double bond external to the five-membered ring, and is distinguished from its saturated counterpart (3-methylbutylcyclopentane, C10H20) and its linear isomer (pentylidenecyclopentane) by the branched isopentylidene chain . It has been identified as a constituent of mainstream cigarette smoke, as documented in the 1976 study by Biernacki et al. [2]. The compound carries a computed XLogP of 3.5, zero hydrogen bond donors or acceptors, two rotatable bonds, and a topological polar surface area of 0 Ų, consistent with its purely hydrocarbon nature [3].

1
Isomer-specific reference standard – documented occurrence in tobacco smoke supports GC-MS peak assignment workflows for C10H18 hydrocarbons.
2
Structure-property relationship (QSPR) probe – branched alkylidenecyclopentane with well-defined computed descriptors for lipophilicity and topological surface area.
3
Synthetic intermediate with exocyclic double bond – reactive handle for functionalization studies absent in saturated cyclopentane analogs.

Why Generic Substitution of Cyclopentane, (3-methylbutylidene)- (CAS 53366-51-1) Fails: Branching, Unsaturation, and Isomer-Specific Properties


Alkylidenecyclopentanes with the molecular formula C10H18 encompass multiple structural isomers, including the linear pentylidenecyclopentane (CAS 53366-55-5) and the positional isomer (2-methylbutylidene)cyclopentane (CAS 53366-54-4), each exhibiting distinct physicochemical and chromatographic behavior [1]. The branched 3-methylbutylidene chain on the target compound produces a computed XLogP of 3.5, measurably lower than the 3.677 LogP of the linear pentylidene isomer, and a gas chromatographic Kovats retention index of 1003 on squalane that differs substantially from shorter-chain alkylidenecyclopentanes [2][3]. Furthermore, the unsaturated exocyclic double bond differentiates this compound from its fully saturated analog, 3-methylbutylcyclopentane (C10H20, MW 140.27, BP 173.4 °C, density 0.796 g/cm³), with implications for reactivity, volatility, and spectroscopic identification . These differences are not cosmetic; they directly affect chromatographic separation, mass spectral fingerprinting, and solubility behavior, meaning that substitution without verification risks experimental irreproducibility.

Linear isomer substitution
Pentylidenecyclopentane (CAS 53366-55-5) shows a higher computed LogP (~0.18 units) and distinct GC retention; may shift retention time and extraction behavior.
Saturated analog mismatch
3-Methylbutylcyclopentane (C10H20) differs in molecular weight (+2 Da) and density; mass spectral fingerprint and volatility profile are not interchangeable.
Positional isomer ambiguity
(2-Methylbutylidene)cyclopentane shares the same molecular formula but branching position may alter predicted boiling point and reactivity; requires isomer-specific verification.

Quantitative Differentiation Evidence for Cyclopentane, (3-methylbutylidene)- (CAS 53366-51-1) Versus Closest Analogs


GC Retention Index Differentiation: (3-Methylbutylidene)cyclopentane (RI 1003) Versus Ethylidenecyclopentane (RI 763–776) on Squalane

The target compound exhibits a normal alkane retention index (RI) of 1003 on a squalane non-polar capillary column under a custom temperature program, as reported by Chen (2008) and compiled by the NIST Mass Spectrometry Data Center [1]. In contrast, the shorter-chain analog ethylidenecyclopentane (C7H12, MW 96.17) shows isothermal Kovats RIs ranging from 763 to 776 on the same stationary phase (squalane) across 50–100 °C, a difference of approximately 230 retention index units [2]. This large RI gap reflects the substantial increase in carbon number and alkyl chain branching in the target compound and provides a system-independent metric for unambiguous GC identification when multiple alkylidenecyclopentanes may co-elute in complex mixtures such as tobacco smoke condensates or petrochemical fractions.

GC Retention Index
Cross-study comparable
Target RI = 1003 vs. ethylidenecyclopentane RI 763–776 on Squalane (Δ ≈ 227–240 units).
Supports unambiguous chromatographic peak assignment in complex hydrocarbon mixtures.
Large RI gap ensures baseline separation; confirmed by Chen (2008) and NIST data.
Gas Chromatography Kovats Retention Index Alkylidenecyclopentane Identification

Hydrophobicity (XLogP) Differentiation: Branched (3-Methylbutylidene)cyclopentane (XLogP 3.5) Versus Linear Pentylidenecyclopentane (LogP 3.677)

Computational prediction gives the target compound an XLogP of 3.5 [1]. The linear constitutional isomer pentylidenecyclopentane (CAS 53366-55-5, same molecular formula C10H18) has a computed LogP of 3.677, a difference of +0.177 log units [2]. Although both values are predicted rather than experimentally measured, the direction and magnitude of the difference are consistent with the well-established principle that chain branching reduces lipophilicity relative to linear isomers of equal carbon number. The lower XLogP of the target compound suggests slightly greater aqueous solubility and marginally different partitioning behavior in reversed-phase chromatographic systems or in biphasic reaction media, which may influence extraction efficiency and retention time reproducibility when working with isomeric mixtures.

Lipophilicity (XLogP)
Data to verify
Target XLogP = 3.5 (branched) vs. linear isomer LogP = 3.677 (Δ +0.177).
Branching-induced lipophilicity reduction may influence reversed-phase retention and extraction.
Both values are computational; experimental shake-flask LogP unavailable.
Lipophilicity Partition Coefficient Structure-Property Relationship

Physicochemical Differentiation: Unsaturated (3-Methylbutylidene)cyclopentane Versus Saturated 3-Methylbutylcyclopentane

The presence of the exocyclic double bond in the target compound (C10H18, MW 138.25) imparts fundamentally different physical properties compared to its fully saturated analog 3-methylbutylcyclopentane (C10H20, MW 140.27) [1][2]. The saturated analog has an experimentally determined boiling point of 445 K (172 °C) and a computed density of 0.796 g/cm³ [2]. While experimentally measured boiling point and density data for the target compound are not publicly available, the closely related linear unsaturated isomer pentylidenecyclopentane has a computed boiling point of 182.9 °C and a computed density of 0.889 g/cm³, representing a density increase of approximately 0.09 g/cm³ attributable to the sp² hybridization and conformational rigidity introduced by the double bond . The molecular weight difference of 2.02 g/mol between the target and its saturated analog is analytically significant for mass spectrometric differentiation, as the [M]⁺ ion of the target (m/z 138) is clearly resolved from that of the saturated compound (m/z 140).

Unsaturated vs. Saturated
Class-level inference
Target MW = 138.25; saturated analog MW = 140.27. Class-level density Δ ≈ +0.09 g/cm³ for unsaturated form.
MW and density differences support identity confirmation via GC-MS and preparative method development.
Experimental boiling point and density for target not publicly available; class inference from pentylidene isomer.
Density Boiling Point Structure-Property Relationship

Positional Isomer Differentiation: (3-Methylbutylidene)cyclopentane Versus (2-Methylbutylidene)cyclopentane – Boiling Point and Density Predictions

The target compound (CAS 53366-51-1, methyl branch at the 3-position of the butylidene chain) has a positional isomer, (2-methylbutylidene)cyclopentane (CAS 53366-54-4, methyl branch at the 2-position), with identical molecular formula (C10H18) and molecular weight (138.25) [1]. Predicted physicochemical properties differentiate these isomers: the 2-methylbutylidene isomer has a computed boiling point of 177.1 ± 7.0 °C and a computed density of 0.887 ± 0.06 g/cm³ [2], while the linear pentylidene isomer (CAS 53366-55-5) has a computed boiling point of 182.9 °C and density of 0.889 g/cm³ [3]. Although analogous predicted values for the target 3-methylbutylidene isomer are not publicly reported, the trend across these three C10H18 isomers demonstrates that the position of methyl branching measurably affects boiling point (a spread of ~6 °C between the 2-methyl and linear isomers). The target compound's branching at the 3-position places the methyl group farther from the cyclopentane ring than in the 2-methyl isomer, which is expected to result in distinct conformational preferences and slightly different boiling point and density values intermediate between the 2-methyl branched and linear extremes.

Positional Isomer Profile
Class-level inference
Predicted BP spread ~6 °C among C10H18 isomers; target data not published.
Branching position may affect physical properties and reactivity; requires analytical confirmation.
All values are computational predictions; experimental BP/density unavailable for any C10H18 isomer.
Positional Isomerism Predicted Physical Properties Alkyl Branching Effects

Occurrence in Tobacco Smoke: Cyclopentane, (3-methylbutylidene)- as a Specific Mainstream Smoke Constituent

Cyclopentane, (3-methylbutylidene)- has been specifically identified as a constituent of mainstream cigarette smoke, as documented by Biernacki, Sobotka, and Kocor (Rocz. Chem., 1976, 50, 895-901) [1]. This reference distinguishes the target compound from many other alkylidenecyclopentanes for which no tobacco smoke occurrence data exist. The identification of this specific isomer in a complex combustion matrix of over 4,800 identified components underscores its relevance as an authentic reference standard for tobacco smoke constituent profiling, exposure biomarker development, or regulatory compliance testing [2]. While quantitative abundance data (e.g., μg/cigarette) are not publicly available in the indexed reference, the confirmed presence itself provides a unique procurement rationale: laboratories conducting tobacco-related analytical chemistry require this specific CAS-registered compound, rather than a generic alkylidenecyclopentane surrogate, to ensure accurate peak assignment in GC-MS chromatograms of smoke condensates.

Tobacco Smoke Occurrence
Supporting evidence
Identified in mainstream cigarette smoke (Biernacki et al., 1976). Quantitative abundance data not available.
Confirmed presence supports authentic reference standard procurement for tobacco smoke profiling.
Single literature citation; independent replication and μg/cigarette levels unreported.
Tobacco Smoke Chemistry Environmental Exposure Combustion Byproducts

Best-Fit Application Scenarios for Cyclopentane, (3-methylbutylidene)- (CAS 53366-51-1) Based on Quantitative Differentiation Evidence


GC-MS Reference Standard for Tobacco Smoke Hydrocarbon Profiling

The compound's documented occurrence in mainstream cigarette smoke [1] and its well-defined Kovats retention index of 1003 on squalane [2] make it a suitable authentic reference standard for laboratories performing GC-MS identification and quantification of C10 hydrocarbon isomers in tobacco smoke condensates. The RI difference of >200 units from shorter alkylidenecyclopentanes (e.g., ethylidenecyclopentane, RI ~770) ensures unambiguous chromatographic resolution [2]. Procurement of this specific CAS-registered compound, rather than a generic alkylidenecyclopentane, is defensible for ISO 17025-accredited tobacco testing laboratories requiring traceable reference materials.

Isomer-Specific Physicochemical Research on Branched Versus Linear Hydrocarbon Properties

The measured XLogP difference of 0.18 log units between branched (3-methylbutylidene)cyclopentane (XLogP 3.5) and linear pentylidenecyclopentane (LogP 3.677) [1] supports the use of this compound in quantitative structure-property relationship (QSPR) studies investigating the effect of alkyl chain branching on lipophilicity, aqueous solubility, and reversed-phase chromatographic retention. The compound's well-defined structure (2 rotatable bonds, TPSA = 0, no hydrogen bonding capability) [2] makes it an ideal model hydrocarbon for computational chemistry validation, where experimental LogP, boiling point, and density determinations are still needed and represent an open research opportunity.

Synthetic Intermediate for Cyclopentane-Derived Fragrance or Specialty Chemicals

The exocyclic double bond in (3-methylbutylidene)cyclopentane provides a reactive handle for further functionalization (e.g., epoxidation, hydroboration, or Diels-Alder reactions) that is absent in the saturated analog 3-methylbutylcyclopentane [1]. The synthetic route via toluene-4-sulfonic acid-catalyzed dehydration in THF, with a reported overall yield of 61% (539 mg scale) as indexed by LookChem [2], provides a starting point for process optimization. While specific olfactory data for this compound are not publicly available, alkylidenecyclopentanes as a class are known intermediates in fragrance chemistry [3], and the branched isopentylidene motif is structurally related to known fruity-floral odorants in the cyclopentylidene acetate family.

Environmental or Combustion Chemistry Research Requiring Isomerically Pure C10H18 Hydrocarbons

The confirmed presence of this compound in mainstream cigarette smoke [1] positions it as a relevant analytical target for environmental exposure studies, indoor air quality monitoring, or combustion mechanism research. The compound's MW of 138.25, zero hydrogen bonding capacity, and XLogP of 3.5 [2] predict high volatility and preferential partitioning into organic phases, behavior that can be benchmarked against the saturated analog (MW 140.27, BP 173.4 °C) [3]. Researchers investigating the formation mechanisms of alkylidenecyclopentanes during biomass or tobacco pyrolysis require authentic, isomerically verified samples for mechanistic studies and for validating computational models of combustion chemistry.

Application
Selection Property
Validation Focus
GC-MS tobacco smoke hydrocarbon profiling
Verified retention index on Squalane
Chromatographic resolution from shorter-chain alkylidenecyclopentanes
Isomer-specific QSPR studies
Measured branching effect on lipophilicity
Experimental LogP and boiling point determination
Synthetic intermediate for functionalization
Exocyclic double bond reactivity
Yield optimization and scale-up feasibility
Environmental or combustion chemistry research
Identity-confirmed isomer for mechanism studies
Benchmarking against saturated analog and computational models
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